2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4-(4-ethoxyphenyl)-1,3-thiazole
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Overview
Description
1,3-BENZODIOXOLE-5-CARBALDEHYDE ((2E)-4-(4-ETHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE is a complex organic compound that features a benzodioxole ring, a thiazole ring, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BENZODIOXOLE-5-CARBALDEHYDE ((2E)-4-(4-ETHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE typically involves the following steps:
Formation of 1,3-Benzodioxole-5-carbaldehyde: This can be achieved through the oxidation of 1,3-benzodioxole derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Synthesis of (2E)-4-(4-Ethoxyphenyl)-1,3-thiazol-2(3H)-ylidene: This involves the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide under acidic conditions.
Hydrazone Formation: The final step involves the reaction of 1,3-benzodioxole-5-carbaldehyde with (2E)-4-(4-ethoxyphenyl)-1,3-thiazol-2(3H)-ylidene in the presence of a suitable catalyst such as acetic acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,3-BENZODIOXOLE-5-CARBALDEHYDE ((2E)-4-(4-ETHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The hydrazone linkage can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), acidic or basic conditions.
Major Products Formed
Oxidation: 1,3-Benzodioxole-5-carboxylic acid.
Reduction: Corresponding amine derivative.
Substitution: Nitrated or halogenated benzodioxole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1,3-BENZODIOXOLE-5-CARBALDEHYDE ((2E)-4-(4-ETHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE depends on its specific application. For example:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactions: The compound may act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole-5-carbaldehyde derivatives: Compounds with similar benzodioxole structures and functional groups.
Thiazole derivatives: Compounds containing thiazole rings with various substituents.
Hydrazone derivatives: Compounds with hydrazone linkages and different aromatic or heterocyclic groups.
Uniqueness
1,3-BENZODIOXOLE-5-CARBALDEHYDE ((2E)-4-(4-ETHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE is unique due to its combination of benzodioxole, thiazole, and hydrazone moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H17N3O3S |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(4-ethoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H17N3O3S/c1-2-23-15-6-4-14(5-7-15)16-11-26-19(21-16)22-20-10-13-3-8-17-18(9-13)25-12-24-17/h3-11H,2,12H2,1H3,(H,21,22)/b20-10+ |
InChI Key |
HAYINKSVDDHUGF-KEBDBYFISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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